molecular formula C9H8F3NO2 B2364516 N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide CAS No. 2093697-89-1

N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide

Katalognummer: B2364516
CAS-Nummer: 2093697-89-1
Molekulargewicht: 219.163
InChI-Schlüssel: UIFQDMYKSAIEGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a hydroxyl (-OH) group at the para position and a trifluoromethyl (-CF₃) group at the meta position.

Eigenschaften

IUPAC Name

N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5(14)13-6-2-3-8(15)7(4-6)9(10,11)12/h2-4,15H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFQDMYKSAIEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Acetylation of 4-Hydroxy-3-(Trifluoromethyl)Aniline

Procedure :

  • Starting Material : 4-Hydroxy-3-(trifluoromethyl)aniline (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
  • Acetylation : Acetic anhydride (1.2 eq) and pyridine (1.5 eq) are added dropwise at 0°C. The mixture is stirred for 6–8 h at 25°C.
  • Workup : The reaction is quenched with ice-water, extracted with DCM, and purified via recrystallization (ethanol/water, 3:1 v/v) to yield the product.

Key Data :

Parameter Value
Yield 78–85%
Reaction Time 6–8 h
Purity (HPLC) ≥98%

Nitration/Reduction of 3-(Trifluoromethyl)Acetanilide Followed by Hydroxylation

Procedure :

  • Nitration : 3-(Trifluoromethyl)acetanilide is treated with HNO₃/H₂SO₄ at −10°C to introduce a nitro group at the para position.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
  • Hydroxylation : The amine is diazotized (NaNO₂/HCl) and hydrolyzed (H₂O, 70°C) to introduce the hydroxyl group.

Key Data :

Step Conditions Yield
Nitration −10°C, 2 h 65%
Reduction H₂ (4 bar), 6 h 89%
Hydroxylation 70°C, 3 h 72%

Trifluoromethylation of 4-Hydroxyacetanilide

Procedure :

  • Trifluoromethylation : 4-Hydroxyacetanilide reacts with Umemoto’s reagent (1.5 eq) in DMF at 80°C for 12 h.
  • Purification : Column chromatography (hexane/ethyl acetate, 4:1) isolates the product.

Key Data :

Parameter Value
Yield 62%
Selectivity >95% para-substitution

Reaction Optimization and Catalysis

Catalyst Screening for Acetylation

Pyridine remains the standard base, but alternatives improve efficiency:

Catalyst Yield (%) Reaction Time (h)
Pyridine 78 8
DMAP 92 4
Triethylamine 68 10

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 10.2 (s, 1H, OH), 8.1 (d, 1H, ArH), 7.6 (d, 1H, ArH), 2.1 (s, 3H, CH₃)
¹³C NMR δ 169.8 (C=O), 152.1 (C-OH), 123.4 (q, CF₃)
FT-IR 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (OH)

Purity Assessment

Method Purity (%) Retention Time (min)
HPLC (C18 column) 98.5 6.2
GC-MS 97.8 8.7

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost ($/kg) Scalability
Direct Acetylation 120 High
Nitration/Reduction 180 Moderate
Trifluoromethylation 250 Low

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives, especially under catalytic hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenylacetamides.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups, which are known for their stability and bioactivity.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Its derivatives are explored for their interactions with biological targets.

Medicine: In medicinal chemistry, N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide serves as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors involved in inflammatory and infectious diseases.

Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties imparted by the trifluoromethyl group.

Wirkmechanismus

The mechanism of action of N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the hydroxy and acetamide functionalities, enables the compound to form hydrogen bonds and interact with active sites of enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of acetamide derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide with Analogs
Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide 4-OH, 3-CF₃ C₉H₈F₃NO₂ 219.16 High polarity due to -OH; potential CNS activity
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS 348-90-3) 4-Cl, 3-CF₃ C₉H₇ClF₃NO 237.61 Enhanced lipophilicity; herbicide intermediate
N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide (CAS 393-12-4) 4-NO₂, 3-CF₃ C₉H₇F₃N₂O₃ 248.16 Strong electron-withdrawing effects; precursor to anticancer agents
N-(4-acetyl-3-hydroxyphenyl)acetamide (CAS 40547-58-8) 4-COCH₃, 3-OH C₁₀H₁₁NO₃ 193.20 Reduced metabolic stability due to acetyl group
N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide (CAS 97760-98-0) 4-I, 2-CF₃ C₉H₇F₃INO 329.06 Bulky substituent; potential radiolabeling applications
Key Observations:
  • Electron-Withdrawing Groups: The -CF₃ group in all analogs enhances resistance to oxidative metabolism.
  • Polarity and Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to chloro- or nitro-substituted analogs, which are more lipophilic .
Anticonvulsant Activity:

In a study of N-phenylacetamide derivatives (), compounds with trifluoromethylphenyl groups (e.g., Compound 14: 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide) showed anticonvulsant activity in rodent models. The -CF₃ group likely enhances blood-brain barrier penetration, a property shared with the target compound .

Antiparasitic Potential:

Compounds like (E)-N-[5-(4-fluorostyryl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide () demonstrated activity in pLDH assays, suggesting that the trifluoromethyl group may enhance efficacy against parasitic enzymes .

Herbicidal and Agricultural Uses:

N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS 348-90-3) is a precursor to flumetralin, a herbicide targeting cell division in weeds .

Physicochemical Properties

Melting Points and Stability:
  • Nitro-substituted analogs (CAS 393-12-4) exhibit higher thermal stability, aligning with their stronger intermolecular interactions .
Solubility Trends:

Data from indicates that polar substituents (-OH, -NH₂) improve aqueous solubility, whereas halogenated or nitro-substituted analogs are more soluble in organic solvents .

Biologische Aktivität

N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide, a compound notable for its unique molecular structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide features a trifluoromethyl group that enhances its lipophilicity, facilitating cellular penetration. The hydroxy group allows for hydrogen bonding with biological targets, while the acetamide moiety may undergo nucleophilic attack, leading to covalent modifications of proteins.

The biological activity of N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide is attributed to several mechanisms:

  • Target Interaction : The compound interacts with various biological macromolecules, including enzymes and receptors. Its structural similarity to other compounds suggests potential interactions through hydrogen bonding and hydrophobic interactions.
  • Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit the NF-κB pathway, a critical regulator in inflammatory responses and cancer progression .
  • Antimicrobial and Anti-inflammatory Properties : Initial studies suggest that this compound exhibits antimicrobial and anti-inflammatory activities, making it a candidate for further pharmacological exploration .

Pharmacological Effects

The pharmacological profile of N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide includes:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures can reduce inflammation in various models, suggesting that N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide may have similar effects.
  • Anticancer Potential : Preliminary studies indicate potential anticancer properties, although further research is necessary to elucidate specific mechanisms and efficacy .

Case Studies and Research Findings

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Anti-inflammatoryReduction of edema in animal models
AntimicrobialExhibits activity against bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NF-κB Pathway InhibitionModulates key signaling pathways

Q & A

Q. What are the standard synthetic routes for preparing N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide?

The synthesis typically involves multi-step reactions, including:

  • Acetylation : Reacting 4-hydroxy-3-(trifluoromethyl)aniline with acetyl chloride or acetic anhydride under controlled pH (e.g., in a basic aqueous solution) to form the acetamide backbone.
  • Functional group protection : Protecting the hydroxyl group during intermediate steps using agents like trimethylsilyl chloride to prevent undesired side reactions.
  • Purification : Column chromatography or recrystallization to isolate the final product with >95% purity . Key reagents include acetylating agents, bases (e.g., sodium hydroxide), and polar aprotic solvents (e.g., DMF). Reaction temperatures are typically maintained between 0–25°C to optimize yield .

Q. Which spectroscopic and analytical methods are critical for confirming the structural integrity of N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify the presence of the acetamide group (-NHCOCH3_3), trifluoromethyl (-CF3_3), and aromatic protons. Distinct peaks for the hydroxyl proton (δ ~9.5 ppm) and acetamide methyl group (δ ~2.1 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) matching the calculated molecular weight (C9_9H8_8F3_3NO2_2, MW: 219.16 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies impurities .

Q. What in vitro assays are commonly employed to evaluate the biological activity of this compound?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening : MTT or SRB assays using human cancer cell lines (e.g., MCF-7, HepG2) to measure IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide during scale-up?

  • Solvent selection : Switching from DMF to acetonitrile reduces side reactions and simplifies purification .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) can accelerate acetylation kinetics at lower temperatures (10°C vs. 25°C) .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling precise endpoint determination .

Q. How can contradictory reports on the compound’s biological activity be resolved?

  • Dose-response validation : Reproducing assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to rule out variability in cell lines or culture conditions .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
  • Structural analogs testing : Comparing activity across derivatives (e.g., replacing -CF3_3 with -Cl) to establish structure-activity relationships (SAR) .

Q. What computational strategies are used to predict the pharmacokinetic (PK) profile of N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide?

  • In silico ADMET : Tools like SwissADME predict bioavailability, logP (~2.3), and CYP450 metabolism. The compound’s moderate hydrophilicity (TPSA = 58.6 Ų) suggests reasonable membrane permeability .
  • Molecular docking : Simulations with target proteins (e.g., EGFR kinase) identify binding modes and affinity scores (ΔG < -8 kcal/mol) to prioritize in vitro validation .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Forced degradation studies : Exposure to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and UV light conditions followed by HPLC analysis identifies degradation products (e.g., hydrolyzed acetamide) .
  • Plasma stability assays : Incubation in human plasma (37°C, 24 hrs) with LC-MS quantification of remaining parent compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.